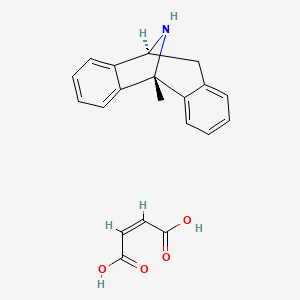

(-)-Dizocilpine maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTXKCWMEZIHBJ-FWHYOZOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C3=CC=CC=C3C[C@H](N1)C4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121917-57-5 | |

| Record name | Dizocilpine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121917575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIZOCILPINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF13O02IV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Dizocilpine Maleate (MK-801): A Technical Guide to its Mechanism of Action on NMDA Receptors

An In-depth Technical Guide for Researchers

Abstract

(-)-Dizocilpine maleate, universally known in the scientific community as MK-801, stands as a cornerstone pharmacological tool for dissecting the function of the N-methyl-D-aspartate (NMDA) receptor. Its profound and highly specific mechanism of action has not only illuminated the physiological roles of NMDA receptors in synaptic plasticity, learning, and memory but also their pathological involvement in excitotoxicity and psychiatric disorders.[1][2] This technical guide provides a comprehensive, in-depth analysis of MK-801's interaction with the NMDA receptor, intended for researchers, scientists, and drug development professionals. We will explore the molecular basis of its binding, the kinetics of its channel-blocking action, the functional consequences for the neuron, and the definitive experimental protocols used to characterize this interaction.

The NMDA Receptor: A Prolegomenon to the Action of MK-801

To comprehend the mechanism of MK-801, one must first appreciate the unique architecture and gating properties of its target, the NMDA receptor. The NMDA receptor is a heterotetrameric, ligand-gated ion channel critical for excitatory neurotransmission.[2] Its activation is a sophisticated process requiring the fulfillment of two simultaneous conditions:

-

Co-Agonist Binding: Both the primary neurotransmitter, glutamate, and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1 subunits.[3][4]

-

Voltage-Dependent Depolarization: At resting membrane potential, the channel pore is occluded by a magnesium ion (Mg²⁺). This Mg²⁺ block is only relieved by depolarization of the postsynaptic membrane, which electrostatically repels the ion and allows the channel to open.[5]

Once open, the channel is permeable to cations, most notably Ca²⁺, which acts as a critical second messenger to initiate downstream signaling cascades involved in processes like long-term potentiation (LTP).[5][6] It is this open-channel state that is the exclusive target for MK-801.

Core Mechanism: The Uncompetitive, Use-Dependent Open-Channel Block

MK-801 is the archetypal uncompetitive antagonist of the NMDA receptor.[6][7][8] This classification is defined by its unique, multi-step mechanism of inhibition which is both use-dependent and voltage-dependent .[2][5]

The Dizocilpine Binding Site: Deep within the Channel Pore

Unlike competitive antagonists that vie for the glutamate or glycine binding sites on the receptor's exterior, MK-801 binds to a high-affinity site located deep within the ion channel's vestibule.[5][6][9] This site, often termed the "PCP binding site" due to its shared affinity with phencyclidine, is only accessible when the receptor is in its open conformation.[1][5] Recent high-resolution structural studies have precisely mapped this location, revealing that MK-801 lodges itself between the M3 helix bundle crossing and the M2 pore loops, physically obstructing the ion permeation pathway.[3][10] This specific binding explains its selectivity for NMDA receptors over other ionotropic glutamate receptors like AMPA receptors.[3]

Kinetics of a "Trapping" Block

The term "use-dependent" signifies that the NMDA receptor must be activated (i.e., "used") for MK-801 to exert its blocking effect.[11][12][13] The sequence of events is as follows:

-

Agonists (glutamate and glycine) bind to the receptor.

-

The postsynaptic membrane depolarizes, expelling the Mg²⁺ ion.

-

The ion channel opens, allowing cation influx.

-

The now-exposed binding site within the pore becomes accessible to MK-801.

-

MK-801 enters and binds, physically occluding the channel and preventing further ion flow.[5][6]

This mechanism is visualized in the logical workflow below.

Caption: Logical flow of the use-dependent blockade of NMDA receptors by (-)-Dizocilpine (MK-801).

A defining characteristic of MK-801 is its exceptionally slow dissociation rate.[13] Once bound, it remains lodged in the channel, a phenomenon known as a "trapping block".[14] The channel can close with the drug still inside, and the block will persist long after the agonists and extracellular MK-801 have been washed away.[13] Unblocking is also use-dependent, requiring the channel to reopen to allow the drug to dissociate.[13][15]

Experimental Validation and Characterization

The mechanism of MK-801 has been rigorously defined through two primary experimental paradigms: radioligand binding assays and electrophysiology. These protocols are not merely procedural; they are designed to be self-validating systems that confirm the theoretical mechanism of action.

Radioligand Binding Assays: Quantifying Affinity

These assays are used to determine the binding affinity (Kd or Ki) and density of binding sites (Bmax) for MK-801. The key is using radiolabeled [³H]MK-801.

Rationale for Experimental Design: The core principle is to measure the specific binding of [³H]MK-801 to its site. To validate that this binding is indeed to the NMDA receptor open-channel site, the experiment must demonstrate use-dependency and be competitively inhibited by other known open-channel blockers.

Detailed Protocol: [³H]MK-801 Equilibrium Binding Assay

-

Membrane Preparation:

-

Harvest brain tissue from a region with high NMDA receptor expression, such as the cortex or hippocampus.[9]

-

Homogenize the tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation. This step is critical to remove endogenous glutamate and glycine.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Incubation:

-

In a series of tubes, combine the membrane preparation (e.g., 0.2 mg protein) with varying concentrations of [³H]MK-801 (e.g., 0.1 to 20 nM).

-

Crucially, add saturating concentrations of glutamate (e.g., 1 mM) and glycine (e.g., 1 mM) to all tubes. This ensures that the NMDA receptors are in an activatable state, allowing the channel to open and the [³H]MK-801 to bind.[3]

-

To determine non-specific binding (NSB), prepare a parallel set of tubes that also contain a high concentration of a non-radiolabeled competitor, such as 10 µM unlabeled MK-801 or 400 µM phencyclidine (PCP).[3]

-

Incubate all tubes at room temperature (e.g., 25°C) for 120-180 minutes to allow the binding to reach equilibrium.[16]

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts from tubes with excess unlabeled ligand) from the total binding.

-

Plot the specific binding against the concentration of [³H]MK-801. Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Electrophysiology: Visualizing the Block in Real-Time

Whole-cell patch-clamp recording from neurons or heterologous expression systems provides a direct functional measure of the ion channel block, allowing for the characterization of its use-dependent nature and kinetics.

Rationale for Experimental Design: By repeatedly activating NMDA receptors in the presence of MK-801, one can directly observe the progressive, use-dependent decline in current amplitude. The rate of this decline provides information about the drug's on-rate, while its persistence after washout confirms the trapping block.

Detailed Protocol: Whole-Cell Voltage-Clamp Recording

-

Preparation: Prepare cultured hippocampal neurons or acute brain slices containing a neuronal population of interest (e.g., CA1 pyramidal neurons).

-

Recording Configuration:

-

Establish a whole-cell voltage-clamp recording from a target neuron. Use an intracellular solution containing Cs⁺ to block K⁺ channels and an appropriate buffer (e.g., HEPES).

-

Clamp the cell at a negative holding potential (e.g., -70 mV) to ensure the Mg²⁺ block is intact.

-

-

Eliciting NMDA Currents:

-

Perfuse the cell with an external solution containing blockers for AMPA/kainate receptors (e.g., NBQX) and GABAA receptors (e.g., picrotoxin) to isolate NMDA receptor currents. The solution should be nominally Mg²⁺-free to facilitate channel opening at negative potentials.

-

Apply brief pulses of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) at regular intervals (e.g., every 30-40 seconds) to evoke stable, reproducible inward currents.[17]

-

-

Characterizing the Block:

-

After establishing a stable baseline of NMDA-evoked currents, switch to a perfusion solution that also contains MK-801 (e.g., 1-10 µM).

-

Continue to apply the agonist pulses at the same regular interval. Observe the progressive, pulse-by-pulse reduction in the peak current amplitude. This directly visualizes the use-dependent nature of the block.

-

Once the current is maximally blocked, switch back to the MK-801-free solution (washout). Continue agonist pulses and observe the very slow, often incomplete, recovery of the current, demonstrating the persistent trapping block.[13]

-

-

Data Analysis:

-

Measure the peak amplitude of each NMDA-evoked current.

-

Plot the normalized current amplitude against the pulse number or time to visualize the onset of the block.

-

The rate of block can be fitted with an exponential function to quantify the kinetics of inhibition.

-

Caption: Experimental workflow for characterizing MK-801's action using patch-clamp electrophysiology.

Quantitative Data and Functional Implications

The combination of these experimental approaches has provided a highly quantitative understanding of MK-801's action.

| Parameter | Typical Value | Experimental Method | Significance |

| Binding Affinity (Kd / Ki) | 6.3 - 37.2 nM | Radioligand Binding ([³H]MK-801) | Demonstrates the very high potency of the drug for its target site.[6][9][18] |

| IC₅₀ (vs. NMDA currents) | ~0.14 µM (at -70 mV) | Whole-Cell Electrophysiology | Provides a functional measure of potency in a physiological context.[19] |

| Block On-Rate | Use- and Concentration-Dependent | Whole-Cell Electrophysiology | The block is faster with more frequent channel opening and higher drug concentrations.[17] |

| Block Off-Rate | Very Slow (~0.003 s⁻¹) | Whole-Cell Electrophysiology | Underpins the persistent, "trapping" nature of the blockade.[13][17] |

The functional consequences of this potent and persistent blockade are profound:

-

Inhibition of Synaptic Plasticity: By preventing Ca²⁺ influx through NMDA receptors, MK-801 is a powerful blocker of Long-Term Potentiation (LTP), a key cellular correlate of learning and memory.[5][6] This property underlies its ability to impair memory formation in behavioral tasks.[1][20]

-

Neuroprotection: In pathological states like stroke, excessive glutamate release causes excitotoxic neuronal death via over-activation of NMDA receptors. MK-801 can prevent this damage, making it a valuable neuroprotective agent in experimental models.[2][6][21]

-

Psychotomimetic Effects: The blockade of NMDA receptors by MK-801 induces behavioral changes in animal models that mimic symptoms of psychosis, providing a widely used pharmacological model for schizophrenia research.[5][6]

Conclusion

This compound (MK-801) is more than a simple antagonist; it is a sophisticated molecular probe whose mechanism of action—a high-affinity, use-dependent, open-channel trapping block—is intimately linked to the fundamental gating process of the NMDA receptor itself. Its well-characterized properties have made it an indispensable tool in neuroscience, enabling the precise manipulation of NMDA receptor activity to uncover its role in a vast array of brain functions and diseases. The experimental frameworks detailed herein not only serve as a guide for studying MK-801 but also represent a foundational approach for the characterization of any use-dependent channel blocker.

References

-

Mechanism of NMDA receptor channel block by MK-801 and memantine. PubMed Central. Available at: [Link]

-

Kovacic, P. & Somanathan, R. (2010). Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. PubMed Central. Available at: [Link]

-

Vignon, J., Privat, A., Chaudieu, I., Thierry, A., Kamenka, J. M., & Chicheportiche, R. (1988). [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. PubMed. Available at: [Link]

-

Baron, B. M. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]

-

Dizocilpine. Wikipedia. Available at: [Link]

-

Dizocilpine (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology. Academics and Scientific Publishing. Available at: [Link]

-

Yang, K., Bateup, H. S., & Sabatini, B. L. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. PubMed Central. Available at: [Link]

-

Yang, K., Bateup, H. S., & Sabatini, B. L. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife. Available at: [Link]

-

Dau, A., Gladding, C. M., Sepulveda, F. J., & Hardingham, G. E. (2013). Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure. Neuropharmacology. Available at: [Link]

-

Hiramatsu, M., Murasawa, H., & Kameyama, T. (1991). Effect of a noncompetitive antagonist (MK-801) of NMDA receptors on convulsions and brain amino acid level in E1 mice. PubMed. Available at: [Link]

-

Jafari, M., et al. (2018). Mechanism of NMDA receptor channel block by MK-801 and memantine. PubMed. Available at: [Link]

-

Dzubay, J. A. & Jahr, C. E. (1996). Kinetics of NMDA channel opening. PubMed Central. Available at: [Link]

-

Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins Discovery. Available at: [Link]

-

Dau, A., Gladding, C. M., Sepulveda, F. J., & Hardingham, G. E. (2013). Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure. PubMed. Available at: [Link]

-

Parsons, C. G., Gruner, R., & Rozental, J. (1993). Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices. PubMed. Available at: [Link]

-

MacDonald, J. F., Bartlett, M. C., & Mody, I. (1991). Actions of ketamine, phencyclidine and MK-801 on NMDA receptor currents in cultured mouse hippocampal neurones. PubMed. Available at: [Link]

-

Redrobe, J. P. & Garcha, H. S. (2009). The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled. PubMed Central. Available at: [Link]

-

Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties. ResearchGate. Available at: [Link]

-

Kemp, J. A., Foster, A. C., & Wong, E. H. (1987). The interaction between MK-801 and receptors for N-methyl-D-aspartate: functional consequences. PubMed. Available at: [Link]

-

de Lima, M. N., Laranja, D. C., & Bromberg, E. (2005). Pre- or post-training administration of the NMDA receptor blocker MK-801 impairs object recognition memory in rats. PubMed. Available at: [Link]

Sources

- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. madison-proceedings.com [madison-proceedings.com]

- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dizocilpine - Wikipedia [en.wikipedia.org]

- 6. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 7. Effect of a noncompetitive antagonist (MK-801) of NMDA receptors on convulsions and brain amino acid level in E1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell type-specific pharmacology of NMDA receptors using masked MK801 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell type-specific pharmacology of NMDA receptors using masked MK801 | eLife [elifesciences.org]

- 13. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Actions of ketamine, phencyclidine and MK-801 on NMDA receptor currents in cultured mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pre- or post-training administration of the NMDA receptor blocker MK-801 impairs object recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The interaction between MK-801 and receptors for N-methyl-D-aspartate: functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of MK-801 for NMDA Receptor GluN2 Subunits

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] These receptors are complex heterotetrameric ion channels, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[2][3] The specific GluN2 subunit incorporated into the receptor assembly dictates its biophysical and pharmacological properties, including channel kinetics, magnesium sensitivity, and ligand affinity.[4]

Dizocilpine, commonly known as MK-801, is a potent and well-characterized non-competitive antagonist of the NMDA receptor.[5][6] Its mechanism as a use-dependent, open-channel blocker has made it an invaluable pharmacological tool for dissecting NMDA receptor function.[6][7] However, its clinical application has been hampered by significant side effects, largely attributed to its high affinity and long channel dwell time.[3] Understanding the nuances of MK-801's interaction with specific GluN2 subunits is critical for both fundamental neuroscience research and the rational design of next-generation therapeutics with improved selectivity and safety profiles. This guide provides a detailed examination of the binding affinity of MK-801 across the four GluN2 subunits, the methodologies used to determine these affinities, and the underlying molecular mechanisms.

Section 1: The Molecular Mechanism of MK-801 Action

MK-801 exerts its inhibitory effect not by competing with glutamate or the co-agonist glycine, but by physically occluding the ion channel pore.[8] This mechanism is "use-dependent," meaning the receptor channel must first be opened by the simultaneous binding of both glutamate and glycine for MK-801 to access its binding site.[9][10]

Once the channel is activated and the voltage-dependent magnesium (Mg²⁺) block is relieved by membrane depolarization, MK-801 enters the channel vestibule.[3][8] There, it lodges itself between the M3 helix bundle crossing and the M2 pore loops, creating a physical barrier to ion permeation.[3][11][12] This interaction promotes a conformational change, leading to a "closed-blocked" state where the antagonist is effectively trapped within the pore.[3][12] The high affinity and slow dissociation kinetics of MK-801 from this site are responsible for its prolonged and potent blockade of NMDA receptor activity.

Section 2: Subunit-Selective Binding Affinity of MK-801

The binding affinity of MK-801 is not uniform across all NMDA receptor subtypes. It is influenced by both the specific GluN2 subunit present in the receptor complex and the stereochemistry of the MK-801 molecule itself ((+) or (−) stereoisomer).[13] Electrophysiological studies using recombinant NMDA receptors expressed in Xenopus oocytes have provided precise half-maximal inhibitory concentrations (IC₅₀), which serve as a functional measure of binding affinity.

The data reveals that the (+)MK-801 isomer is generally more potent than the (−)MK-801 isomer.[13] Notably, the greatest difference in potency between the two stereoisomers is observed at receptors containing the GluN2A subunit, where (+)MK-801 is 23-fold more potent than its counterpart.[13] While the affinity of (+)MK-801 is relatively consistent across the different subunits, the potency of (−)MK-801 shows greater variability.[13] This differential affinity underscores the subtle but significant structural differences in the ion channel pore conferred by each GluN2 subunit.

Data Presentation: MK-801 IC₅₀ Values at Recombinant GluN2 Subunits

| Receptor Subunit Composition | (+)MK-801 IC₅₀ (nM) | (−)MK-801 IC₅₀ (nM) | Stereoisomer Potency Ratio ((−)/(+)) |

| GluN1/GluN2A | 9 | 207 | 23.0 |

| GluN1/GluN2B | 9 | 32 | 3.6 |

| GluN1/GluN2C | 22 | 35 | 1.6 |

| GluN1/GluN2D | 38 | 167 | 4.4 |

| Data derived from two-electrode voltage-clamp recordings at pH 7.6.[13] |

Section 3: Methodologies for Determining Binding Affinity

A comprehensive understanding of a ligand's interaction with its target requires multiple experimental approaches. For MK-801, both direct biochemical binding assays and functional electrophysiological recordings are essential to fully characterize its affinity and mechanism of action.

Radioligand Binding Assays

Expertise & Experience: Radioligand binding assays are the gold standard for directly quantifying the affinity of a ligand for a receptor. The causality is straightforward: a test compound's potency is measured by its ability to displace a high-affinity, radioactively labeled ligand from the receptor. For MK-801, the tritiated form, [³H]MK-801, is the tool of choice.[9][14] This method provides a direct measure of binding (Kᵢ, the inhibition constant) under equilibrium conditions.

Trustworthiness: The protocol's integrity relies on a self-validating design. This includes the precise determination of non-specific binding (NSB)—the fraction of radioligand that binds to components other than the target receptor. By subtracting NSB from total binding, we can isolate the specific binding to the NMDA receptor, ensuring the accuracy of the resulting affinity values.

Experimental Protocol: [³H]MK-801 Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex, where NMDA receptors are abundant) or cultured cells expressing specific recombinant NMDA receptor subtypes in ice-cold lysis buffer.[14][15]

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging to remove endogenous interfering substances.[15]

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).[15]

-

-

Binding Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801 (typically near its Kᴅ value, e.g., 5 nM), and a range of concentrations of the unlabeled competitor (e.g., unlabeled MK-801).[14]

-

Causality Check: Crucially, include saturating concentrations of the agonists glutamate (e.g., 1 mM) and glycine (e.g., 1 mM) in the assay buffer. This is required to open the NMDA receptor channels, allowing [³H]MK-801 to access its binding site within the pore.[3]

-

Control for Non-Specific Binding (NSB): In a parallel set of wells, add a high concentration of a known non-competitive antagonist like phencyclidine (PCP) (e.g., 400 µM) or unlabeled MK-801 (e.g., 10 µM) to saturate the specific binding sites and quantify NSB.[3][14]

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 180 minutes) to reach binding equilibrium.[14]

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[15]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound [³H]MK-801.[15]

-

Dry the filters, add scintillation cocktail, and quantify the amount of radioactivity trapped on each filter using a scintillation counter.[15][16]

-

-

Data Analysis:

-

Subtract the NSB counts from all other measurements to obtain specific binding values.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific [³H]MK-801 binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]MK-801 used and Kᴅ is its dissociation constant.[15][16]

-

Electrophysiological Recordings

Expertise & Experience: While binding assays measure affinity directly, electrophysiology measures the functional consequence: channel block. Techniques like two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing specific, recombinant GluN1/GluN2 subunit combinations allow for precise control over the receptor subtype being studied.[13] This approach is essential for determining how binding affinity translates into the inhibition of ion flow, providing the IC₅₀ values that reflect functional potency.

Experimental Protocol: IC₅₀ Determination via Two-Electrode Voltage Clamp (TEVC)

-

Receptor Expression:

-

Prepare cRNA for the desired GluN1 and GluN2 subunits (e.g., GluN1 and GluN2A).

-

Inject the cRNA mixture into Xenopus laevis oocytes and incubate for 2-4 days to allow for receptor expression on the oocyte membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording buffer.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the holding potential at a negative value (e.g., -60 mV).[12]

-

Evoke NMDA receptor currents by applying a solution containing saturating concentrations of glutamate and glycine.

-

-

IC₅₀ Determination:

-

Obtain a baseline control current in response to agonist application.

-

Apply increasing concentrations of MK-801 along with the agonists. Because MK-801 is a use-dependent blocker, multiple agonist applications may be required at each concentration to reach a steady-state level of inhibition.

-

Measure the peak or steady-state current at each MK-801 concentration.

-

-

Data Analysis:

-

Normalize the inhibited currents to the control current.

-

Plot the percent inhibition against the logarithm of the MK-801 concentration.

-

Fit the data to a logistic equation to determine the IC₅₀ value.

-

Section 4: The NMDA Receptor Signaling Cascade

The binding of MK-801 and the subsequent channel block has profound physiological consequences because it prevents the initiation of the NMDA receptor-dependent signaling cascade. Under normal physiological conditions, the opening of the NMDA receptor channel allows for a significant influx of calcium (Ca²⁺).[2][17] This influx of Ca²⁺ acts as a critical second messenger, activating a host of downstream enzymes and transcription factors, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB). These pathways are fundamental to long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms that underlie synaptic strengthening and weakening, respectively.[17] By blocking this initial Ca²⁺ signal, MK-801 effectively inhibits these forms of synaptic plasticity.

Conclusion

MK-801 is a high-affinity, non-competitive antagonist of the NMDA receptor that acts by physically blocking the open ion channel. Its binding affinity, and therefore its functional potency, exhibits a clear dependence on the receptor's GluN2 subunit composition and the antagonist's stereochemistry. The (+) isomer is generally more potent, with the most significant stereoselectivity observed at GluN2A-containing receptors. A rigorous characterization of these properties relies on a combination of direct biochemical methods, such as radioligand binding assays, and functional assessments like electrophysiology. This detailed understanding is paramount for leveraging MK-801 as a precise tool in neuroscience and for guiding the development of novel, subunit-selective NMDA receptor modulators for therapeutic use.

References

-

Tajima, N., et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature Communications. [Link]

-

Kovacic, P., & Somanathan, R. (2010). Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. Oxidative Medicine and Cellular Longevity. [Link]

-

Nakazawa, T., & Nakazawa, K. (2018). Schematic depiction of NMDA receptor signaling pathway along with a GTP-binding protein-coupled receptor (GPCR) signaling pathway for autophagy/mitophagy. ResearchGate. [Link]

-

Tajima, N., et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. Semantic Scholar. [Link]

-

Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology. [Link]

-

Tajima, N., et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. ResearchGate. [Link]

-

Yang, K. S., et al. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife. [Link]

-

Chen, C., et al. (2014). Schematic representations of signaling pathways from NMDA receptors to the multiple signaling system. ResearchGate. [Link]

-

Eurofins DiscoverX. Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins. [Link]

-

Sacaan, A. I., & Johnson, K. M. (1990). Glutamate and glycine decrease the affinity of [3H]MK-801 binding in the presence of Mg2+. Molecular Pharmacology. [Link]

-

Bio-protocol. (2019). NMDA receptor binding studies. Bio-protocol. [Link]

-

Kotermanski, S. E., et al. (2007). Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block. The Journal of Physiology. [Link]

-

Santangelo, R. M., et al. (2009). An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (2020). Schematic representation of NMDA receptor activation. ResearchGate. [Link]

-

Blednov, Y. A., & Harris, R. A. (2008). Role of Major NMDA or AMPA Receptor Subunits in MK-801 Potentiation of Ethanol Intoxication. Alcoholism: Clinical and Experimental Research. [Link]

-

Wenzel, M., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology. [Link]

-

Bursavich, M. G., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]

-

Fog, K., et al. (1997). NMDA receptor 2C subunit is selectively decreased by MK-801 in the entorhinal cortex. European Journal of Pharmacology. [Link]

-

Czepita, D., et al. (1994). Development of MK-801, kainate, AMPA, and muscimol binding sites and the effect of dark rearing in rat visual cortex. Journal of Comparative Neurology. [Link]

-

Hansen, K. B., et al. (2017). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. Neuron. [Link]

-

Animated biology with arpan. (2022). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. YouTube. [Link]

-

Redrobe, J. P., et al. (2012). The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled. Neuropharmacology. [Link]

-

Adell, A., et al. (2021). THE EFFECTS OF MEMANTINE AND MK801 ON NMDA RECEPTOR SWITCHING 2B AND 2A SUBUNITS IN HIPPOCAMPAL CELL CULTURE. Research Square. [Link]

-

Hansen, K. B., et al. (2017). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. Neuron. [Link]

-

ResearchGate. (2016). MK-801 binding site defined by X-ray crystallography. ResearchGate. [Link]

-

Molinaro, G., et al. (2019). Metaplastic Effects of Ketamine and MK-801 on Glutamate Receptors Expression in Rat Medial Prefrontal Cortex and Hippocampus. Molecular Neurobiology. [Link]

-

Dutta, S. S. (2023). What are NMDA Receptors? News-Medical.Net. [Link]

-

Krejci, E., et al. (2003). Determination of the IC 50 for glutamate receptor antagonists. ResearchGate. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Foster, A. C., et al. (1988). Neuroprotective Effects of MK-801 in Vivo: Selectivity and Evidence for Delayed Degeneration Mediated by NMDA Receptor Activation. Journal of Neuroscience. [Link]

-

JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors. YouTube. [Link]

-

A. K. Thapar, et al. (2014). GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice. British Journal of Pharmacology. [Link]

-

Tajima, N., et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. OSTI.GOV. [Link]

-

Bursavich, M. G., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]

-

Parsons, C. G., et al. (1995). Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices. British Journal of Pharmacology. [Link]

-

ResearchGate. (2007). ED 50 for in vivo tests of MK-801 effects. ResearchGate. [Link]

-

Goforth, P., et al. (2010). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British Journal of Pharmacology. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. news-medical.net [news-medical.net]

- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell type-specific pharmacology of NMDA receptors using masked MK801 | eLife [elifesciences.org]

- 8. benchchem.com [benchchem.com]

- 9. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamate and glycine decrease the affinity of [3H]MK-801 binding in the presence of Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of NMDA receptor channel block by MK-801 and memantine | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

The Double-Edged Sword of Excitatory Inhibition: A Technical Guide to the Discovery and Neuroscience Legacy of (-)-Dizocilpine Maleate (MK-801)

Abstract

(-)-Dizocilpine maleate, widely known as MK-801, stands as a landmark molecule in the annals of neuroscience. Its discovery as a potent, selective, and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist revolutionized the study of excitatory neurotransmission. This technical guide provides an in-depth exploration of the discovery, history, and profound impact of MK-801 on our understanding of the physiological and pathological roles of the NMDA receptor. We will delve into its chemical synthesis, intricate mechanism of action, and the experimental methodologies that have leveraged this powerful tool. While its therapeutic potential was ultimately curtailed by unforeseen neurotoxic effects, the legacy of MK-801 endures in the countless preclinical models it has enabled, shaping our comprehension of synaptic plasticity, neurodegeneration, and psychosis.

The Genesis of a Potent Neuromodulator: Discovery and Serendipity

In 1982, a team of scientists at Merck, in their quest for novel anticonvulsant agents, synthesized a unique bridged dibenzocycloheptene derivative designated MK-801.[1][2] Initial screenings revealed its remarkable potency as an anticonvulsant, surpassing many existing therapies of the time.[3] However, the truly groundbreaking discovery lay in its mechanism of action. Researchers found that MK-801 exerted its effects not through conventional GABAergic pathways, but by targeting the primary excitatory neurotransmitter system in the brain: the glutamate system.

Further investigation pinpointed its specific target as the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic transmission and plasticity.[3] This was a pivotal moment, as it provided researchers with an unprecedentedly selective tool to dissect the multifaceted roles of the NMDA receptor. The initial excitement surrounding MK-801 was immense, with promising preclinical data suggesting its potential as a neuroprotective agent for conditions like stroke and epilepsy.[1][2]

Unraveling the Molecular Embrace: Mechanism of Action

MK-801's inhibitory action on the NMDA receptor is characterized by its non-competitive and use-dependent nature.[1] This means it does not compete with glutamate or its co-agonist glycine for their binding sites. Instead, it binds to a specific site located within the receptor's ion channel, physically obstructing the influx of cations like Ca²⁺ and Na⁺.[1][4]

A Use- and Voltage-Dependent Blockade

Crucially, the binding of MK-801 is contingent on the channel being in an open state.[1] The NMDA receptor channel is dually gated, requiring both the binding of glutamate and glycine and the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[4] Only when these conditions are met, and the channel pore is open, can MK-801 enter and exert its blocking effect. This elegant mechanism ensures that MK-801 preferentially targets active NMDA receptors, a feature that initially suggested a favorable therapeutic window.

The NMDA Receptor Signaling Cascade and MK-801's Intervention

The influx of calcium through the NMDA receptor is a critical trigger for a multitude of downstream signaling cascades that underpin synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[4][5] By blocking this calcium influx, MK-801 effectively inhibits these processes.

Caption: NMDA Receptor Signaling and MK-801 Blockade.

Chemical Synthesis: Constructing a Neuromodulatory Scaffold

The synthesis of this compound is a multi-step process that has been approached through various routes. A commonly employed pathway commences with dibenzosuberenone, highlighting key transformations to build the characteristic bridged tricyclic structure.[6][7]

Illustrative Synthetic Pathway

Caption: A simplified reaction scheme for the synthesis of MK-801.[7]

A Tool of Immense Value: Pharmacological Profile and Quantitative Data

The potency and selectivity of MK-801 have made it an invaluable tool for in vitro and in vivo studies of the NMDA receptor. Its high affinity for the phencyclidine (PCP) binding site within the NMDA receptor channel is a key characteristic.[3]

| Parameter | Value | Species | Brain Region | Reference |

| Binding Affinity (Kd) | 6.3 nM | Rat | Cerebral Cortex | [8] |

| Binding Affinity (Kd) | 4.59 nM | Rat | Cortex | [9] |

| Binding Affinity (Kd) | 25.99 nM | Rat | Cerebellum | [9] |

| IC50 | 7.1 nM | Rat | - | [10] |

| Neuroprotection ED50 (vs. NMDA-induced neurodegeneration) | 1-10 mg/kg (i.p.) | Rat | Striatum & Hippocampus | [11] |

| Behavioral Effects ED50 (in vivo displacement of [³H]MK-801) | 0.17 mg/kg (i.p.) | Mouse | - | [12] |

The Double-Edged Sword: Neuroprotection and Neurotoxicity

The initial promise of MK-801 as a neuroprotective agent stemmed from its ability to block excitotoxicity, a pathological process implicated in various neurological disorders where excessive glutamate release leads to neuronal death.

The Promise of Neuroprotection

Numerous studies demonstrated the efficacy of MK-801 in animal models of focal ischemia, traumatic brain injury, and hypoglycemia-induced neuronal damage.[13][14][15][16] By preventing the massive influx of calcium through NMDA receptors, MK-801 was shown to significantly reduce infarct volume and neuronal loss.[13][14][15][16]

The Peril of Olney's Lesions

However, the trajectory of MK-801's clinical development took a sharp downturn with the discovery of a unique form of neurotoxicity. In 1989, John W. Olney and his colleagues reported that administration of MK-801 and other NMDA receptor antagonists induced the formation of fluid-filled vacuoles in the cytoplasm of large neurons in the posterior cingulate and retrosplenial cortices of rats, a phenomenon that became known as Olney's lesions.[1] This finding raised significant safety concerns and ultimately led to the discontinuation of its clinical development for human use.[1]

A Model for Psychosis: Behavioral Pharmacology of MK-801

Despite its failure as a therapeutic agent, the profound behavioral effects of MK-801 have made it an indispensable tool for modeling psychiatric disorders, particularly schizophrenia. Administration of MK-801 in rodents induces a range of behaviors that mimic the positive, negative, and cognitive symptoms of schizophrenia.[17][18]

-

Positive Symptoms: Hyperlocomotion and stereotyped behaviors.[17]

-

Negative Symptoms: Social withdrawal.[19]

-

Cognitive Deficits: Impairments in learning, memory, and attention.[18][20]

These behavioral paradigms have been instrumental in the preclinical evaluation of novel antipsychotic medications.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that have been instrumental in characterizing the effects of this compound.

NMDA Receptor Binding Assay using [³H]MK-801

Objective: To determine the binding affinity of a test compound for the NMDA receptor by measuring its ability to displace the radiolabeled ligand [³H]MK-801.

Methodology: [6][8][10][21][22]

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cerebral cortex) in ice-cold 5 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.

-

Finally, resuspend the pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.

-

-

Binding Assay:

-

In test tubes, add the membrane preparation, [³H]MK-801 (at a concentration near its Kd, e.g., 5 nM), and either buffer (for total binding), a high concentration of unlabeled MK-801 (e.g., 10 µM for non-specific binding), or the test compound at various concentrations.

-

Incubate the mixture for 180 minutes at 25°C.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific [³H]MK-801 binding) and subsequently calculate the Kᵢ value.

-

Prepulse Inhibition (PPI) Test in Rodents

Objective: To assess sensorimotor gating, a measure of the ability to filter out irrelevant sensory information, which is often deficient in schizophrenia.

Methodology: [2][19][23][24][25]

-

Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.

-

Procedure:

-

Acclimate the animal to the testing room.

-

Administer MK-801 (e.g., 0.15 mg/kg, i.p.) or vehicle.

-

After a 15-30 minute post-injection period, place the animal in the startle chamber for a 5-minute acclimation period with background white noise.

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 2-16 dB above background) presented shortly (e.g., 100 ms) before the startling pulse.

-

No-stimulus trials: Background noise only.

-

-

-

Data Analysis:

-

The startle response (amplitude of the whole-body flinch) is measured for each trial.

-

Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

-

Compare the %PPI between the MK-801 and vehicle groups.

-

Y-Maze Spontaneous Alternation Test

Objective: To evaluate spatial working memory, which is dependent on the hippocampus and prefrontal cortex.

Methodology: [26][27][28][29][30]

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Habituate the animal to the testing room.

-

Administer MK-801 (e.g., 0.15 mg/kg, i.p.) or vehicle 20-30 minutes before the test.

-

Place the animal at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).

-

-

Data Analysis:

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three arms without repetition.

-

Calculate the percentage of spontaneous alternation: % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100.

-

Compare the percentage of alternation between the MK-801 and vehicle groups.

-

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia

Objective: To induce a focal ischemic stroke in rodents to study the neuroprotective effects of compounds like MK-801.

Methodology: [13][14][31][15][32]

-

Animal Preparation: Anesthetize the rodent and perform a surgical cut-down to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion:

-

Temporarily ligate the CCA and ECA.

-

Introduce a nylon monofilament suture through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

-

Drug Administration: Administer MK-801 (e.g., 1 mg/kg, i.p.) or placebo either before or after the MCAO.

-

Reperfusion (Optional): For a transient MCAO model, withdraw the suture after a defined period (e.g., 60-90 minutes) to allow for reperfusion.

-

Assessment of Infarct Volume:

-

After a set survival period (e.g., 24 hours), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white.

-

Quantify the infarct volume using image analysis software.

-

Conclusion: An Enduring Legacy in Neuroscience

The story of this compound is a compelling narrative of scientific discovery, promise, and the complexities of drug development. While its journey to the clinic was halted, its impact on neuroscience is undeniable. MK-801 provided an unprecedented key to unlock the intricate workings of the NMDA receptor, illuminating its central role in synaptic plasticity, excitotoxicity, and the pathophysiology of neuropsychiatric disorders. The experimental models it enabled continue to be foundational in the search for novel therapeutics. The legacy of MK-801 serves as a powerful reminder that even compounds that do not reach the pharmacy shelves can have a profound and lasting impact on our understanding of the brain.

References

-

Schematic depiction of NMDA receptor signaling pathway along with a GTP-binding protein-coupled receptor (GPCR) signaling pathway for autophagy/mitophagy. ResearchGate. [Link]

-

Neuroprotective Effects of MK-801 in Different Rat Stroke Models for Permanent Middle Cerebral Artery Occlusion. AHA/ASA Journals. [Link]

-

Neuroprotective Effects of MK-801 in Different Rat Stroke Models for Permanent Middle Cerebral Artery Occlusion. AHA/ASA Journals. [Link]

-

Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins Discovery. [Link]

-

MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

-

Schematic representations of signaling pathways from NMDA receptors to the multiple signaling system. ResearchGate. [Link]

-

Neuroprotective effects of MK-801 in different rat stroke models for permanent middle cerebral artery occlusion: adverse effects of hypothalamic damage and strategies for its avoidance. PubMed. [Link]

-

The experimental protocol and timeline for the middle cerebral artery... ResearchGate. [Link]

-

Neuroprotective Effects of MK-801 in Different Rat Stroke Models for Permanent Middle Cerebral Artery Occlusion. AHA Journals. [Link]

-

Dizocilpine. Wikipedia. [Link]

-

Synthesis of dizocilpine. ResearchGate. [Link]

-

Schematic representation of NMDA receptor activation. NMDAR,... ResearchGate. [Link]

-

MK-801 -induced PPI deficits. Hadassah BrainLabs. [Link]

-

Neuroprotective Effects of MK-801 in Vivo: Selectivity and Evidence for Delayed Degeneration Mediated by NMDA Receptor Activation. PubMed. [Link]

-

NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury. PubMed. [Link]

-

MK-801 induces spatial memory deficits in C57Bl/6J mice in the Y-maze... ResearchGate. [Link]

-

In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. PubMed. [Link]

-

Neuroprotective effects of MK-801 against cerebral ischemia reperfusion. National Institutes of Health. [Link]

-

Mechanism of NMDA receptor channel block by MK-801 and memantine. PubMed Central. [Link]

-

Synthesis of a 11C-labelled derivative of the N-Methyl-D-Aspartate receptor antagonist MK-801. ResearchGate. [Link]

-

NMDA receptor. Wikipedia. [Link]

-

Y-Maze Protocol. Addgene. [Link]

-

(+)-3-[123I]Iodo-MK-801: synthesis and characterization of binding to the N-methyl-D-aspartate receptor complex. PubMed. [Link]

-

MK-801 administration resulted in declined spatial working memory of... ResearchGate. [Link]

-

Dizocilpine (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology. Preprints.org. [Link]

-

Quantitative Structure-Activity Relationships of Noncompetitive Antagonists of the NMDA Receptor: A Study of a Series of MK801 Derivative Molecules Using Statistical Methods and Neural Network. MDPI. [Link]

-

Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice. PubMed Central. [Link]

-

Y Maze test. MMPC.org. [Link]

-

[3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. PubMed. [Link]

-

What are NMDA Receptors? News-Medical.Net. [Link]

-

Dizocilpine derivatives as neuroprotective NMDA receptor antagonists without psychomimetic side effects. PubMed. [Link]

-

Effect of testing conditions on the propsychotic action of MK-801 on prepulse inhibition, social behaviour and locomotor activity. PubMed. [Link]

-

Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Protocols.io. [Link]

-

Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. PubMed. [Link]

-

NMDA receptor channel antagonism by dizocilpine (MK-801) impairs performance of rats in aversively motivated complex maze tasks. PubMed. [Link]

-

Topiramate antagonizes MK-801 in an animal model of schizophrenia. PubMed. [Link]

-

The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia. Frontiers. [Link]

-

Single doses of MK-801, a non-competitive antagonist of NMDA receptors, increase the number of 5-HT1A serotonin receptors in the rat brain. PubMed. [Link]

-

Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. [Link]

-

Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. PubMed Central. [Link]

Sources

- 1. Dizocilpine - Wikipedia [en.wikipedia.org]

- 2. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]

- 3. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury [pubmed.ncbi.nlm.nih.gov]

- 17. Topiramate antagonizes MK-801 in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]

- 19. Effect of testing conditions on the propsychotic action of MK-801 on prepulse inhibition, social behaviour and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NMDA receptor channel antagonism by dizocilpine (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. protocols.io [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. Y-Maze Protocol [protocols.io]

- 28. researchgate.net [researchgate.net]

- 29. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mmpc.org [mmpc.org]

- 31. Neuroprotective effects of MK-801 in different rat stroke models for permanent middle cerebral artery occlusion: adverse effects of hypothalamic damage and strategies for its avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (-)-Dizocilpine Maleate (MK-801) as a Research Tool

This guide provides a comprehensive overview of the pharmacological profile of (-)-Dizocilpine maleate, commonly known as MK-801. It is intended for researchers, scientists, and drug development professionals who utilize this potent and selective NMDA receptor antagonist in their work. We will delve into its mechanism of action, key pharmacological parameters, and provide detailed protocols for its application in both in vitro and in vivo research settings.

Introduction: The Significance of this compound (MK-801)

Discovered by a team at Merck in 1982, this compound (MK-801) has become an indispensable tool in neuroscience research.[1] As a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it has been instrumental in elucidating the role of NMDA receptor-mediated glutamatergic neurotransmission in a vast array of physiological and pathological processes.[2][3] While its clinical application has been precluded by significant side effects, including cognitive disruption and psychotic-spectrum reactions, its value as a research tool remains unparalleled.[1][4] This guide will provide the foundational knowledge and practical insights necessary for the effective and responsible use of MK-801 in a laboratory setting.

Mechanism of Action: A Deep Dive into NMDA Receptor Antagonism

MK-801 exerts its effects by acting as an uncompetitive antagonist at the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system.[1][2][5]

The NMDA Receptor Complex: The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits.[4] It functions as a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.[2]

Use- and Voltage-Dependent Blockade: A key feature of MK-801's mechanism is its use- and voltage-dependent channel blockade.[1] The NMDA receptor channel is normally blocked by a magnesium ion (Mg²⁺) at resting membrane potential. Depolarization of the neuron is required to expel the Mg²⁺ ion, allowing the channel to open.[1] MK-801 can then enter the open channel and bind to a site within the channel pore, often referred to as the phencyclidine (PCP) binding site.[4][6][7] This binding physically obstructs the flow of ions, effectively blocking receptor function.[1][4] This "open-channel" blockade means that the receptor must be activated by its agonists (glutamate and a co-agonist, typically glycine or D-serine) for MK-801 to exert its inhibitory effect.

Caption: Workflow for a [³H]MK-801 radioligand binding assay.

Protocol: Induction of a Schizophrenia-like Model in Rodents

This protocol describes the acute administration of MK-801 to induce behavioral phenotypes relevant to schizophrenia research. [8][9]Dose and timing are critical and should be carefully validated.

Materials:

-

This compound (MK-801)

-

Vehicle (e.g., 0.9% saline)

-

Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

-

Behavioral testing apparatus (e.g., open field, Y-maze, social interaction chambers)

Procedure:

-

Dissolve MK-801 in the appropriate vehicle to the desired concentration.

-

Administer MK-801 via intraperitoneal (i.p.) injection. Doses can range from 0.1 mg/kg for cognitive deficits to 0.5 mg/kg or higher for hyperlocomotion and stereotypy. [10][8][11]A dose-response study is highly recommended. [8]3. Allow for a 20-30 minute pre-treatment period for the drug to take effect before starting behavioral testing.

-

Conduct a battery of behavioral tests to assess different domains:

-

Positive Symptoms: Open field test for hyperlocomotion. [8] * Cognitive Deficits: Y-maze for spatial working memory, novel object recognition test. [12][8] * Negative Symptoms: Social interaction test, sucrose preference test. [9]5. Record and analyze behavioral data using appropriate software (e.g., video tracking).

-

Expert Insight: The behavioral effects of MK-801 are highly dependent on the dose, species, strain, and even the sex of the animal. [10][8]It is crucial to include control groups (vehicle-injected) and to be mindful of potential confounding factors such as hyperlocomotion, which can interfere with the interpretation of cognitive tasks. [10]Doses below 0.1 mg/kg are often used to minimize these locomotor effects while still impairing cognition. [10][13]

Trustworthiness and Self-Validation in Experimental Design

To ensure the reliability of data generated using MK-801, a self-validating experimental design is paramount. This involves several key principles:

-

Dose-Response Curves: Always establish a full dose-response relationship for the observed effect. This validates that the effect is pharmacologically mediated by MK-801 and is not an artifact.

-

Appropriate Controls: Include vehicle-treated controls to account for injection stress and the experimental environment. In some cases, a positive control (a compound with a known effect) can also be beneficial.

-

Specificity Confirmation: In in vitro assays, confirm the specificity of the MK-801 effect by demonstrating that it is not observed with antagonists of other receptor types (e.g., AMPA or kainate receptors). [14]* Replication: Ensure that key findings are reproducible across multiple independent experiments.

Conclusion: The Enduring Utility of a Powerful Research Tool

This compound (MK-801) remains a cornerstone of neuropharmacological research. Its potent and selective antagonism of the NMDA receptor provides a powerful means to dissect the intricate roles of glutamatergic signaling in health and disease. By understanding its detailed pharmacological profile and adhering to rigorous, self-validating experimental protocols, researchers can continue to leverage this invaluable tool to advance our understanding of the central nervous system.

References

-

Kovacic, P., & Somanathan, R. (2010). Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. Oxidative Medicine and Cellular Longevity, 3(4), 229-240. [Link]

-

Song, X., et al. (2018). Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature, 556(7702), 515-519. [Link]

-

Foster, A. C., et al. (1988). Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation. Journal of Neuroscience, 8(10), 3582-3590. [Link]

-

Li, Y., et al. (2025). Dizocilpine (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology. Advances in Engineering Technology Research, 14. [Link]

-

Lynch, D. R., et al. (1991). Biexponential kinetics of [3H]MK-801 binding: evidence for access to closed and open N-methyl-D-aspartate receptor channels. Journal of Neurochemistry, 56(4), 1367-1374. [Link]

-

Wong, E. H., et al. (1988). [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. Journal of Neurochemistry, 50(1), 274-281. [Link]

-

Schmidt, A. P., et al. (2008). The NMDA antagonist MK-801 induces hyperalgesia and increases CSF excitatory amino acids in rats: reversal by guanosine. Pharmacology, Biochemistry and Behavior, 91(2), 245-251. [Link]

-

Kashihara, K., et al. (1990). Effect of MK-801 on endogenous dopamine release in vivo. Brain Research, 528(1), 80-82. [Link]

-

Blot, K., & De Deurwaerdère, P. (2013). The effect of non-competitive NMDA receptor antagonist MK-801 on neuronal activity in rodent prefrontal cortex: an animal model for cognitive symptoms of schizophrenia. Journal of Physiology-Paris, 107(5), 416-423. [Link]

-

Wikipedia. Dizocilpine. [Link]

-

Wieronska, J. M., et al. (2022). MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist. Pharmacological Reports, 74(3), 513-527. [Link]

-

Sharma, A., et al. (2020). In Vitro Effects of (+)MK-801 (dizocilpine) and Memantine on β-Amyloid Peptides Linked to Alzheimer's Disease. Biochemistry, 59(48), 4517-4522. [Link]

-

Whitton, P. S., et al. (1996). Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade. British Journal of Pharmacology, 117(4), 743-750. [Link]

-

Mabunga, D. F. N., et al. (2019). Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Experimental Neurobiology, 28(6), 697-708. [Link]

-

PubChem. Dizocilpine maleate. [Link]

-

Mabunga, D. F. N., et al. (2019). Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Experimental Neurobiology, 28(6), 697-708. [Link]

-

Sison, M., & Gerlai, R. (2010). Behavioral performance altering effects of MK-801 in zebrafish (Danio rerio). Behavioural Brain Research, 207(1), 141-148. [Link]

-

Wang, Y., et al. (2023). The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia. Frontiers in Behavioral Neuroscience, 17, 1189914. [Link]

-

Hatalova, H., et al. (2018). Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits. Frontiers in Behavioral Neuroscience, 12, 19. [Link]

-

Vezzani, A., et al. (1989). Kinetics of MK-801 and its effect on quinolinic acid-induced seizures and neurotoxicity in rats. Journal of Pharmacology and Experimental Therapeutics, 249(1), 278-283. [Link]

-

Wegener, N., et al. (2011). Evaluation of brain pharmacokinetics of (+)MK-801 in relation to behaviour. Neuroscience Letters, 503(1), 41-44. [Link]

-

Wegener, N., et al. (2011). Evaluation of brain pharmacokinetics of (+)MK-801 in relation to behaviour. Neuroscience Letters, 503(1), 41-44. [Link]

-

Wallach, J., et al. (2016). 3 H-MK-801 binding experiments. A. Displacement curves showing the... ResearchGate. [Link]

-

Whitton, P. S., et al. (1992). Regional effects of MK-801 on dopamine and its metabolites studied by in vivo microdialysis. Neuroscience Letters, 142(1), 5-8. [Link]

-

Anonymous. (n.d.). PHARMACOLOGICAL PROFILE OF DIZOCILPINE (MK-801) AND€ITS POTENTIAL USE IN ANIMAL MODEL OF€SCHIZOPHRENIA. [Link]

-

Wei, H., et al. (2009). NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury. Neuroscience Bulletin, 25(6), 367-375. [Link]

-

Pasquale, V., et al. (2017). Experimental protocol and dose–response analysis for MK-801. (A)... ResearchGate. [Link]

-

Wąsik, A., et al. (2022). The effect of MK-801 in 3 DIV (days in vitro) primary neuronal cell... ResearchGate. [Link]

-

Sharma, A., et al. (2020). In vitro effects of (+)MK-801 (dizocilpine) and memantine on β-amyloid peptides linked to Alzheimer's Disease. DOI. [Link]

-

Wikipedia. Ibogaine. [Link]

-

Zhang, H., et al. (2021). NMDA Receptor Antagonist MK801 Protects Against 1-Bromopropane-Induced Cognitive Dysfunction. Neurotoxicity Research, 39(3), 856-866. [Link]

-

Kim, K., et al. (2024). Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. bioRxiv. [Link]

-

Thonnard, D., et al. (2019). Effect of MK801 on learning and memory. Frontiers in Behavioral Neuroscience. [Link]

Sources

- 1. Dizocilpine - Wikipedia [en.wikipedia.org]

- 2. madison-proceedings.com [madison-proceedings.com]

- 3. Dizocilpine Maleate | C20H19NO4 | CID 6420042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

- 6. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]

- 10. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]

- 12. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]

- 13. Frontiers | Effect of MK801 on learning and memory. [frontiersin.org]

- 14. selleckchem.com [selleckchem.com]

The Ripple Effect: A Technical Guide to the Downstream Signaling Cascades Modulated by MK-801

Abstract

Dizocilpine, commonly known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its ability to block the ion channel of the NMDA receptor has made it an invaluable tool in neuroscience research to probe the roles of glutamatergic neurotransmission in a vast array of physiological and pathological processes.[1] While its primary mechanism of action is well-defined, the administration of MK-801 initiates a complex and far-reaching cascade of downstream signaling events that ultimately dictate its diverse pharmacological effects, ranging from neuroprotection to psychotomimetic behaviors.[3][4] This in-depth technical guide provides a comprehensive exploration of the core downstream signaling pathways affected by MK-801 administration. We will delve into the intricate molecular mechanisms, present relevant experimental data, and provide detailed protocols for researchers and drug development professionals seeking to investigate these effects.

The Epicenter of Action: MK-801's Interaction with the NMDA Receptor